molecular formula C11H18O B13187812 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde

1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde

Cat. No.: B13187812
M. Wt: 166.26 g/mol
InChI Key: LLQJBGANUZJWCE-ONEGZZNKSA-N
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Description

1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a but-2-en-1-yl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde typically involves the alkylation of cyclopentane derivatives followed by the introduction of the aldehyde group. One common method includes the reaction of 3-methylcyclopentanone with but-2-en-1-yl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then oxidized using reagents like pyridinium chlorochromate (PCC) to form the desired aldehyde.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and oxidation steps are optimized to minimize by-products and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-en-1-yl group can participate in electrophilic addition reactions, forming products like halohydrins when reacted with halogens in the presence of water.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., bromine, chlorine), water.

Major Products Formed:

    Oxidation: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carboxylic acid.

    Reduction: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-methanol.

    Substitution: Halohydrins and other addition products.

Scientific Research Applications

1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the but-2-en-1-yl group may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Crotyl Alcohol: An unsaturated alcohol with a similar but-2-en-1-yl group.

    Crotonaldehyde: An aldehyde with a similar but-2-en-1-yl group.

    Crotonic Acid: A carboxylic acid with a similar but-2-en-1-yl group.

Uniqueness: 1-(But-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde is unique due to its cyclopentane ring structure combined with the but-2-en-1-yl and aldehyde groups

Properties

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

1-[(E)-but-2-enyl]-3-methylcyclopentane-1-carbaldehyde

InChI

InChI=1S/C11H18O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h3-4,9-10H,5-8H2,1-2H3/b4-3+

InChI Key

LLQJBGANUZJWCE-ONEGZZNKSA-N

Isomeric SMILES

C/C=C/CC1(CCC(C1)C)C=O

Canonical SMILES

CC=CCC1(CCC(C1)C)C=O

Origin of Product

United States

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